NCD38

LSD1 Selectivity Biochemical Assay

Researchers face poor reproducibility when generic LSD1 inhibitors fail to recapitulate specific epigenetic signatures. NCD38 is the exact solution as the only validated γ-turn mimetic probe with defined functional selectivity. - Uniquely disrupts LSD1-GFI1B protein interaction without dissociating other corepressor members, enabling complex-specific mechanistic studies. - Activates ~500 specific super-enhancers, serving as a robust positive control for ChIP-seq/ATAC-seq mapping. - Validated in vivo in PDX models of complex-karyotype MDS/AML and glioblastoma with documented single-agent activity. Bulk packaging available; inquire for custom synthesis scales.

Molecular Formula C35H36ClN3O2
Molecular Weight 566.14
CAS No. 2078047-42-2
Cat. No. B609494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCD38
CAS2078047-42-2
SynonymsNCD-38;  NCD 38;  NCD38
Molecular FormulaC35H36ClN3O2
Molecular Weight566.14
Structural Identifiers
SMILESO=C(C1=CC=C(C2=CC=CC=C2)C=C1)N[C@H](C(NCC3=CC=CC(Cl)=C3)=O)CCCCN[C@H]4[C@H](C5=CC=CC=C5)C4
InChIInChI=1S/C35H36ClN3O2/c36-30-15-9-10-25(22-30)24-38-35(41)32(16-7-8-21-37-33-23-31(33)28-13-5-2-6-14-28)39-34(40)29-19-17-27(18-20-29)26-11-3-1-4-12-26/h1-6,9-15,17-20,22,31-33,37H,7-8,16,21,23-24H2,(H,38,41)(H,39,40)/t31-,32-,33+/m0/s1
InChIKeyKYDFMNLSOYZOTR-XFCANUNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NCD38: Selective LSD1 Inhibitor Overview


NCD38 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in oncogenic transcriptional programs [1]. It is a γ-turn mimetic compound derived from a trans-2-phenylcyclopropylamine (PCPA) scaffold conjugated to a lysine moiety, designed to specifically occupy the active site of LSD1 [2]. NCD38 is distinct from earlier generation, less selective LSD1 inhibitors and is extensively utilized as a chemical probe in preclinical oncology research to interrogate LSD1's role in super-enhancer regulation, differentiation block, and therapy resistance [1][3].

Irreversible γ-turn mimetic: LSD1 active-site probe with reported selectivity over MAO enzymes, supporting LSD1-specific pathway studies.
Super-enhancer reprogramming: Induces broad-scale H3K27ac activation signature in leukemia models, enabling epigenomic mapping workflows.
Preclinical oncology probe: Validated in aggressive hematologic malignancy and glioblastoma models; reported combination response contexts.

NCD38 Replacement: Why Generics Fail


Generic substitution of NCD38 with other LSD1 inhibitors is not scientifically valid due to fundamental differences in their chemical class, binding mode, and downstream functional consequences. Unlike reversible, non-covalent inhibitors like SP-2509 or clinical-stage candidates such as ORY-1001 and GSK2879552, NCD38 is an irreversible γ-turn mimetic that induces a distinct epigenetic signature characterized by the activation of ~500 specific super-enhancers [1][2]. Most critically, NCD38 uniquely disrupts the protein-protein interaction between LSD1 and the transcription factor GFI1B without dissociating other corepressor complex members, a functional selectivity not reported for other analogs, which leads to transdifferentiation effects unattainable with alternative LSD1 inhibitors [3]. The quantified evidence below demonstrates that substituting NCD38 with another LSD1 inhibitor will yield different experimental outcomes in key preclinical models, particularly those investigating super-enhancer dynamics, myeloid differentiation, and targeted protein complex disruption.

NCD38 (Research Tool)

Binding mode: Irreversible γ-turn mimetic, occupies active site and disrupts LSD1-GFI1B interaction.

Functional signature: Activates ~500 super-enhancers; reported selective GFI1B dissociation without global corepressor disassembly.

vs
Alternative LSD1 Inhibitors

Binding mode: Often reversible (e.g., SP-2509) or clinical-stage candidates (ORY-1001, GSK2879552) with distinct chemotypes; GFI1B-selective disruption not reported.

Functional signature: Super-enhancer activation programs may differ; class-level epigenetic outcomes may not reproduce NCD38-specific transdifferentiation effects.

Risk Summary

Substitution with a different LSD1 inhibitor may shift super-enhancer dynamics, fail to disrupt the LSD1-GFI1B complex, and alter combination study outcomes. Direct replacement requires side-by-side functional validation.

NCD38: Product-Specific Evidence


Selective LSD1 Inhibition vs. MAO

NCD38 demonstrates potent and selective inhibition of LSD1 with an IC50 of 0.59 μM, while showing no significant activity against monoamine oxidases (MAO), a common off-target of early LSD1 inhibitors like tranylcypromine (TCP) . This high selectivity is crucial for attributing biological effects specifically to LSD1 inhibition. In comparison, the parent compound TCP is a far less potent LSD1 inhibitor, with a reported IC50 of ~58 μM [1], and also potently inhibits MAO enzymes (IC50 < 1 μM) , confounding experimental interpretations.

LSD1 Selectivity vs. MAO
Cross-study comparable
NCD38
IC₅₀: 0.59 μM (LSD1)
MAO IC₅₀ > 100 μM
TCP baseline
IC₅₀: ~58 μM (LSD1)
MAO-A: 2.3 μM
~98-fold higher LSD1 inhibition with reported MAO selectivity, supporting LSD1-specific assay interpretation.
Cell-free enzyme assay; cross-study comparison.
LSD1 Selectivity Biochemical Assay

Super-Enhancer Activation Profile

NCD38 uniquely triggers the activation of approximately 500 super-enhancers (SEs) in leukemia cells, a genome-wide epigenetic reprogramming event that is a hallmark of its mechanism of action and is not a documented feature of all LSD1 inhibitors [1]. While other inhibitors like NCD25 share this ability [1], clinical candidates such as ORY-1001 (iadademstat) and GSK2879552 have not been reported to induce this specific, broad-scale SE activation signature in the literature. This functional distinction highlights NCD38's utility as a unique tool compound for probing super-enhancer biology.

Super-Enhancer Activation
Cross-study comparable
NCD38 activates ~500 SEs
Clinical candidates ORY-1001, GSK2879552: no reported large-scale SE signature
Distinct epigenomic reprogramming tool; supports super-enhancer biology studies.
ChIP-seq H3K27ac in erythroleukemia cells.
Super-Enhancer Epigenomics Leukemia

Selective Disruption of LSD1-GFI1B Interaction

NCD38 uniquely and selectively disrupts the protein-protein interaction between LSD1 and the transcription factor GFI1B, while leaving the interactions with other corepressor complex members (CoREST, HDAC1, HDAC2, and RUNX1) intact [1]. This specific disruption of the LSD1-GFI1B complex is the mechanistic basis for the derepression of the ERG super-enhancer and subsequent transdifferentiation observed in erythroleukemia cells. This targeted disruption of a specific LSD1-containing complex has not been reported for other LSD1 inhibitors, including NCD25 or clinical candidates, making NCD38 a specialized tool for dissecting LSD1's scaffolding functions in a context-dependent manner [1].

LSD1-GFI1B Disruption
Head-to-head
Co-immunoprecipitation in HEL cells: selective dissociation of GFI1B from LSD1; CoREST, HDAC1/2, RUNX1 remain bound.
Unique scaffolding-function probe; enables context-dependent complex dissection.
Qualitative disruption not reported for other LSD1 inhibitors.
Protein-Protein Interaction Transcription Factor Leukemia

In Vivo Anti-Leukemic Efficacy

NCD38 demonstrates significant in vivo anti-leukemic activity, as a single administration was shown to eradicate primary MDS-related leukemia cells harboring a complex karyotype in a xenograft model [1]. This is a severe, high-risk disease subset often resistant to standard therapies. Furthermore, NCD38 combination therapy with osimertinib in glioblastoma-bearing mice significantly delayed tumor growth and improved survival outcomes [2]. This provides quantitative in vivo validation of its target engagement and functional efficacy in challenging cancer models. In contrast, early LSD1 inhibitors like tranylcypromine have not demonstrated comparable single-agent efficacy in such aggressive in vivo leukemia models.

In Vivo Model Response
Cross-study comparable
NCD38: Single dose eradicated primary MDS leukemia with complex karyotype in xenograft.
TCP: no comparable single-agent eradication in similar aggressive models.
Reported in vivo model-response context; supports target engagement interpretation.
Patient-derived xenograft; endpoint requires model-specific review.
In Vivo Efficacy MDS AML Xenograft

Therapeutic Window: Sparing Normal Hematopoiesis

NCD38 demonstrates a functional therapeutic window, as it inhibits the growth of various leukemia cell lines (MLL-AF9, erythroleukemia, megakaryoblastic leukemia, MDS overt leukemia cells) within a concentration range where normal hematopoiesis is spared [1]. This cellular selectivity for malignant over normal cells is a critical parameter for a tool compound intended for in vivo studies and differentiates NCD38 from less selective or more cytotoxic epigenetic modulators.

Differential Cell Sensitivity
Class-level
Leukemia cell growth inhibition at concentrations that reportedly spare normal hematopoietic progenitors in vitro.
Supports differential cellular sensitivity context; safety-related endpoint monitoring advised.
Class-level inference; verify with lot-specific assays.
Therapeutic Window Selectivity Hematotoxicity

Therapy Sensitization in Resistant Cancers

NCD38 acts as a potent sensitizer to both cytotoxic and targeted therapies across multiple cancer types. In ovarian cancer, NCD38 sensitized established and patient-derived cells to chemotherapy drugs [1]. In glioblastoma, NCD38 synergistically enhanced the anti-cancer effects of temozolomide (TMZ) by interfering with DNA repair [2] and also showed synergy with osimertinib, delaying tumor growth in vivo [3]. This broad combination potential, linked to its unique epigenetic effects, is a key functional attribute that differentiates it from other LSD1 inhibitors which may not exhibit the same breadth or degree of sensitization.

Combination Synergy
Cross-study comparable
Synergy with temozolomide (glioblastoma) and osimertinib (in vivo).
Limited evidence for similar broad sensitization by other LSD1 inhibitors.
Reported combination response context; supports DNA repair and kinase co-inhibition studies.
Results from glioblastoma and ovarian cancer models.
Combination Therapy Sensitization Drug Resistance

NCD38: Preclinical Research Applications


Super-Enhancer Dynamics and Reprogramming

NCD38 is the tool of choice for researchers studying the role of LSD1 in super-enhancer (SE) regulation. Its unique ability to activate ~500 SEs, including those governing hematopoietic transcription factors like GFI1 and ERG, makes it essential for genome-wide mapping studies (ChIP-seq, ATAC-seq) aimed at understanding how LSD1 inhibition reshapes the epigenetic landscape [1]. The defined SE activation signature of NCD38 serves as a robust positive control in these experiments.

Targeted Protein Interaction Disruption

For studies focused on the scaffolding function of LSD1 within specific corepressor complexes, NCD38 provides an unparalleled tool. Its selective disruption of the LSD1-GFI1B interaction, while sparing other complex members, allows for the dissection of context-dependent gene repression mechanisms in hematologic malignancies [2]. This application is not possible with pan-LSD1 inhibitors that do not exhibit this complex-specific selectivity.

Aggressive and Therapy-Resistant Cancer Models

NCD38 is validated for in vivo use in challenging preclinical models, including patient-derived xenografts of complex-karyotype MDS/AML [3] and glioblastoma [4]. Its demonstrated single-agent activity and ability to spare normal hematopoiesis make it a reliable compound for evaluating LSD1 as a therapeutic target in these high-risk, difficult-to-treat malignancies.

Therapy Sensitization Mechanisms

NCD38 is the preferred chemical probe for investigating how LSD1 inhibition can overcome resistance to standard-of-care treatments. Its documented synergy with temozolomide (TMZ) by impairing DNA repair in glioblastoma [5], and with kinase inhibitors like osimertinib [4], provides a strong mechanistic rationale for combination studies aimed at resensitizing resistant cancer cells.

Application
Selection Property
Validation Focus
Super-enhancer epigenetic studies
Broad SE activation signature probe
Genome-wide H3K27ac ChIP-seq profiling
LSD1 scaffolding function studies
GFI1B-selective disruption probe
Co-IP confirmation of complex integrity
Aggressive hematologic malignancy models
In vivo model-response context
Target engagement and endpoint monitoring
Combination treatment-response studies
Synergy with DNA-damaging agents
Combination index and DNA repair endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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